

# (S)-1-Cbz-3-Boc-aminopiperidine structure

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## Compound of Interest

Compound Name: (S)-1-Cbz-3-Boc-Aminopiperidine

Cat. No.: B582006

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An In-depth Technical Guide to **(S)-1-Cbz-3-Boc-aminopiperidine** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-1-Cbz-3-Boc-aminopiperidine**, a chiral piperidine derivative of significant interest in medicinal chemistry and organic synthesis. This document details its chemical structure, physical and chemical properties, a proposed synthetic route, and its applications in the development of complex bioactive molecules.

## Chemical Structure and Properties

**(S)-1-Cbz-3-Boc-aminopiperidine**, with the CAS number 876379-22-5, is a doubly protected aminopiperidine. The piperidine ring nitrogen is protected by a carboxybenzyl (Cbz) group, and the amino group at the 3-position is protected by a tert-butoxycarbonyl (Boc) group. This differential protection allows for selective deprotection and further functionalization at either the ring nitrogen or the exocyclic amino group, making it a versatile building block in multi-step syntheses.

Chemical Structure:

Caption: Chemical structure of **(S)-1-Cbz-3-Boc-aminopiperidine**.

## Quantitative Data

Below is a summary of the available quantitative data for **(S)-1-Cbz-3-Boc-aminopiperidine** and its common precursor, (S)-1-Boc-3-aminopiperidine.

Property	(S)-1-Cbz-3-Boc-aminopiperidine	(S)-1-Boc-3-aminopiperidine
CAS Number	876379-22-5	625471-18-3[1][2][3]
Molecular Formula	C <sub>18</sub> H <sub>26</sub> N <sub>2</sub> O <sub>4</sub>	C <sub>10</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub> [1][2][3]
Molecular Weight	334.41 g/mol	200.28 g/mol [1][2][3]
Appearance	Not specified	Colorless to light yellow oil[1]
Boiling Point	471.9 ± 44.0 °C at 760 mmHg	Not specified
Optical Rotation	Not specified	[α] <sub>D</sub> 20 = +34.0° to +38.0° (c=5% in MeOH)[1]
Purity	≥ 97%	≥ 98%[1]
Storage	2-8°C, dry and sealed	0-8°C[1]

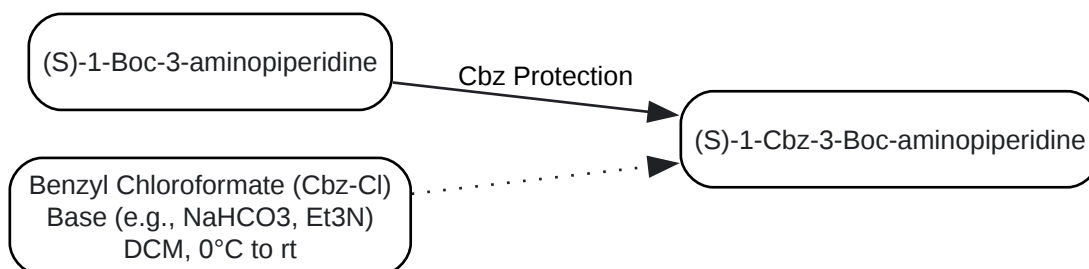
## Synthesis and Experimental Protocols

While a specific published experimental protocol for the synthesis of **(S)-1-Cbz-3-Boc-aminopiperidine** is not readily available, a logical and efficient synthetic route would involve the N-Cbz protection of the commercially available (S)-1-Boc-3-aminopiperidine.

## Proposed Synthesis of (S)-1-Cbz-3-Boc-aminopiperidine

This proposed protocol is based on standard procedures for the Cbz protection of amines.

Reaction Scheme:



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Caption: Proposed synthesis of **(S)-1-Cbz-3-Boc-aminopiperidine**.

#### Experimental Protocol:

- **Dissolution:** Dissolve (S)-1-Boc-3-aminopiperidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
- **Addition of Base:** Add a base, such as triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate (2.0 eq), to the reaction mixture.
- **Cooling:** Cool the mixture to 0°C using an ice bath.
- **Addition of Cbz-Cl:** Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Quench the reaction with water. If DCM was used as the solvent, separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel to afford the pure **(S)-1-Cbz-3-Boc-aminopiperidine**.

## Synthesis of the Precursor: (S)-1-Boc-3-aminopiperidine

A common method for the synthesis of (S)-1-Boc-3-aminopiperidine involves the reduction of a corresponding azido derivative.

#### Experimental Protocol (Literature Adapted):

- **Reaction Setup:** In a hydrogenation vessel, combine (S)-1-Boc-3-azidopiperidine (1.0 eq) and a catalytic amount of palladium on carbon (Pd/C, 10 wt%) in a solvent such as ethanol or methanol.

- **Hydrogenation:** Subject the mixture to hydrogenation at atmospheric pressure or slightly elevated pressure overnight.
- **Filtration:** Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst.
- **Concentration:** Evaporate the solvent under reduced pressure to yield (S)-1-Boc-3-aminopiperidine, which can often be used without further purification.

## Applications in Drug Discovery and Development

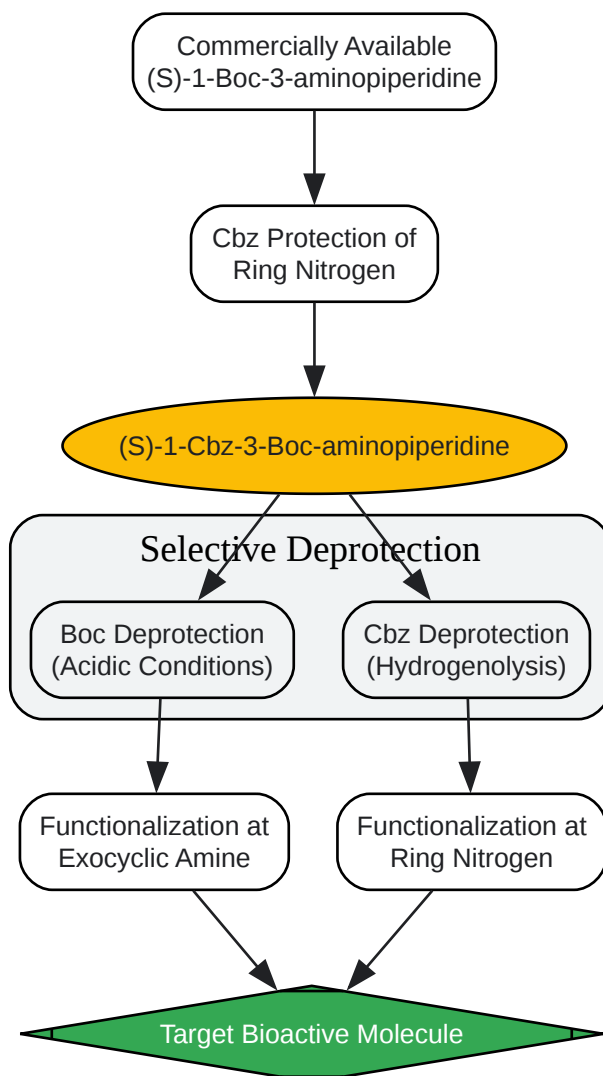
The unique structural feature of **(S)-1-Cbz-3-Boc-aminopiperidine**, having two different and orthogonally removable protecting groups, makes it a highly valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.

- **Peptide and Peptidomimetic Synthesis:** The Boc-protected amine can be deprotected under acidic conditions to allow for peptide bond formation, while the Cbz-protected ring nitrogen remains intact. Conversely, the Cbz group can be removed by hydrogenolysis, leaving the Boc group in place for subsequent reactions. This allows for precise control over the synthetic sequence.
- **Scaffold for Combinatorial Chemistry:** The piperidine ring serves as a rigid scaffold. The differential protection allows for the introduction of diverse substituents at two distinct points, facilitating the creation of libraries of compounds for high-throughput screening.
- **Synthesis of Bioactive Molecules:** The 3-aminopiperidine moiety is a key structural component in a variety of biologically active compounds. For instance, the (R)-enantiomer of 3-Boc-aminopiperidine is a crucial building block for dipeptidyl peptidase-IV (DPP-IV) inhibitors like Alogliptin and Linagliptin, which are used in the treatment of type 2 diabetes.<sup>[4]</sup> The (S)-enantiomer is also a key intermediate in the synthesis of various novel inhibitors, such as those targeting CHK1 and PI3Kδ.<sup>[5]</sup>

## Signaling Pathways and Logical Relationships

**(S)-1-Cbz-3-Boc-aminopiperidine** is a synthetic building block and is not known to be directly involved in biological signaling pathways. Its importance lies in its utility for synthesizing

molecules that do interact with such pathways. The logical workflow for its use is outlined below.



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Caption: Logical workflow for the use of **(S)-1-Cbz-3-Boc-aminopiperidine**.

This workflow illustrates the strategic importance of this doubly protected intermediate. After its synthesis, either the Boc or the Cbz group can be selectively removed, allowing for the sequential introduction of different functionalities to build up the final complex target molecule. This controlled, stepwise approach is fundamental in modern medicinal chemistry for the efficient and unambiguous synthesis of novel drug candidates.

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